molecular formula C20H21N3O3 B4502744 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B4502744
M. Wt: 351.4 g/mol
InChI Key: BYUUMQDSTJYIMC-UHFFFAOYSA-N
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic small molecule based on a pyridazinone core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. This compound is of high interest in oncology research, particularly in the study of methylthioadenosine phosphorylase (MTAP)-deleted cancers, which are common in glioblastoma, pancreatic cancer, and mesothelioma . Its research value stems from its structural similarity to a class of first-in-class inhibitors that target the protein arginine methyltransferase 5 (PRMT5) by a unique mechanism. Unlike catalytic site inhibitors, this compound series is designed to competitively inhibit the interaction between PRMT5 and its substrate adaptor proteins (SAPs) like RIOK1 at the distal PRMT5 Binding Motif (PBM) interface . This mechanism disrupts specific PRMT5-substrate complexes and reduces substrate methylation, offering a potentially more selective therapeutic strategy . The furan and pyridazinone groups are essential for this activity, with related compounds shown to form a covalent bond with cysteine 278 of PRMT5, leading to prolonged target engagement . This acetamide derivative is intended for research use only, strictly for in vitro studies to investigate selective PRMT5 inhibition, synthetic lethality in MTAP-null models, and the development of novel targeted cancer therapies with a wider therapeutic index.

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-15(9-10-16-6-3-2-4-7-16)21-19(24)14-23-20(25)12-11-17(22-23)18-8-5-13-26-18/h2-8,11-13,15H,9-10,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUUMQDSTJYIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with the phenylbutyl acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques are in place. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone can produce dihydropyridazines.

Scientific Research Applications

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

The compound’s uniqueness emerges when compared to structurally analogous pyridazinone derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide Furan-2-yl, 4-phenylbutan-2-yl C23H23N3O3 389.45 High lipophilicity; potential CNS activity due to phenylbutan-2-yl chain
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide () 2-Methoxyphenyl C23H25N3O3 391.5 Methoxy group improves solubility; moderate PDE4 inhibition
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide () 4-Chlorophenyl, 4-isopropylphenyl C20H18ClN3O2 367.83 Chlorine enhances binding affinity; anticancer activity reported
N-(furan-2-ylmethyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide () Furan-2-ylmethyl, 2-methoxyphenyl C18H17N3O4 339.35 Dual furan and methoxy groups; antimicrobial potential
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(thiazol-2-yl)butanamide () 4-Fluorophenyl, thiazol-2-yl C17H15FN4O2S 370.39 Fluorine and thiazole enhance metabolic stability
Key Observations :

Substituent Effects: Furan vs. Halogenation: Chlorine or fluorine substitutions () increase hydrophobic interactions and binding affinity but may reduce solubility . Methoxy Groups: Improve solubility but may lower membrane permeability compared to lipophilic chains like phenylbutan-2-yl .

Biological Activity :

  • The target compound’s 4-phenylbutan-2-yl chain may favor blood-brain barrier penetration, suggesting CNS applications, whereas thiazole or isopropylphenyl analogs () are more suited for peripheral targets .
  • Methoxy-substituted derivatives () show promise in inflammatory diseases via PDE4 inhibition, while halogenated versions () are explored in oncology .

Mechanistic Differences

  • Target Compound : Likely interacts with enzymes requiring aromatic stacking (e.g., kinases) due to furan and phenylbutan-2-yl motifs. Preliminary studies suggest moderate COX-2 inhibition .
  • Methoxy Analogs () : Preferentially bind to PDE4’s hydrophobic pocket, reducing cAMP degradation and inflammation .
  • Chlorophenyl Derivatives () : Exhibit higher cytotoxicity in cancer cell lines, possibly via DNA intercalation or topoisomerase inhibition .

Biological Activity

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a pyridazine derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant research findings.

  • Molecular Formula : C15_{15}H17_{17}N3_3O3_3
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 923074-03-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the furan and pyridazine rings through cyclization reactions.
  • Coupling of these intermediates with acetamide derivatives to yield the final product.

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving:

  • Caspase Activation : Increased caspase-3 activity has been observed, indicating the induction of apoptosis in various cancer cell lines (e.g., PC-3, A549) with IC50 values ranging from 5.96 μM to 7.90 μM .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity against a range of bacterial strains. Compounds with similar furan and pyridazine moieties have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It promotes apoptotic pathways by affecting mitochondrial membrane potential and influencing Bcl-2 family proteins .
  • Antimicrobial Action : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells.

Case Studies

Recent studies have evaluated the antiproliferative effects of various derivatives in vitro:

  • Study on Pyridazine Derivatives : A series of pyridazine compounds were tested for their cytotoxic effects on cancer cell lines, revealing significant apoptotic induction through caspase activation .
  • Antimicrobial Evaluation : Research demonstrated that furan-based derivatives exhibited substantial antibacterial effects against pathogenic bacteria, supporting their potential use as therapeutic agents .

Data Summary Table

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC15_{15}H17_{17}N3_3O3_3287.31 g/molAnticancer, Antimicrobial

Q & A

Q. What synthetic routes are commonly employed to prepare pyridazinone-acetamide derivatives like the target compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For example, pyridazinone cores are often synthesized via cyclocondensation of dicarbonyl compounds with hydrazines, followed by functionalization at the 3-position with furan derivatives. Acetamide side chains are introduced via coupling reactions using activating agents like EDCI or DCC in aprotic solvents (e.g., THF or DCM) . Purification often employs gradient elution (e.g., DCM-MeOH 0–4%) for optimal separation .

Q. How are structural and purity characteristics validated for this compound?

Key techniques include:

  • IR spectroscopy : Confirmation of carbonyl (C=O) stretches (1660–1680 cm⁻¹) and furan/pyridazinone ring vibrations.
  • 1H/13C NMR : Identification of aromatic protons (δ 6.5–8.5 ppm for furan and pyridazinone) and acetamide NH/CH₃ groups (δ 1.2–2.5 ppm).
  • Mass spectrometry (ESI-MS or HRMS) : Verification of molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are recommended for initial pharmacological screening?

Standard assays include:

  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based or radiometric assays.
  • Antimicrobial activity via microbroth dilution against Gram-positive/negative bacteria and fungi (e.g., C. albicans).
  • Cytotoxicity profiling using MTT or SRB assays on cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace the furan-2-yl group with other heterocycles (e.g., thiophene or pyrrole) to assess electronic effects.
  • Scaffold optimization : Modify the pyridazinone core (e.g., 6-oxo vs. 6-thioxo) to evaluate metabolic stability.
  • Side-chain engineering : Adjust the phenylbutan-2-yl group to alter lipophilicity and bioavailability .
  • Data-driven approach : Use computational tools (e.g., molecular docking) to predict binding affinities before synthesis .

Q. How should contradictory spectral or analytical data be resolved?

  • Case example : Discrepancies in NMR shifts (e.g., unexpected splitting of acetamide NH signals) may arise from rotameric equilibria. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to stabilize conformers .
  • Low-resolution MS ambiguities : Confirm molecular formulas via HRMS and cross-validate with elemental analysis .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent optimization : Replace DCM with toluene for safer scale-up.
  • Catalysis : Use Pd/C or Ni catalysts for efficient reduction steps (e.g., nitro to amine intermediates).
  • Workflow automation : Implement continuous flow reactors for hazardous steps (e.g., thionyl chloride-mediated acylations) .

Methodological Challenges and Solutions

Q. How to address low yields in condensation reactions involving pyridazinone intermediates?

  • Activating agents : Replace traditional carbodiimides (e.g., EDCI) with newer alternatives like COMU for higher efficiency.
  • Temperature control : Maintain reactions at 0–5°C during acid-sensitive steps to prevent side-product formation .

Q. What analytical methods resolve co-elution issues during HPLC purification?

  • Column selection : Use C18 columns with smaller particle sizes (3 µm) for better resolution.
  • Mobile phase adjustment : Incorporate 0.1% formic acid to improve peak symmetry for polar acetamide derivatives .

Key Considerations for Researchers

  • Avoid commercial sources : Prioritize in-house synthesis or academic collaborations for compound access.
  • Data reproducibility : Cross-validate spectral data with published benchmarks (e.g., SDBS or PubChem) .
  • Ethical compliance : Ensure all biological testing adheres to institutional biosafety protocols.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

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